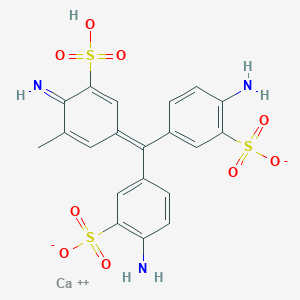
6-Methyl-4-oxo-N-phenyl-4H-pyrido(1,2-a)pyrimidine-3-carboxamide
Descripción general
Descripción
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-4-oxo-N-phenyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its diverse biological activities and potential therapeutic applications, making it a valuable subject of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-4-oxo-N-phenyl- typically involves a multi-step process. One common method starts with the hydrolysis of 2(1H)pyridone, followed by de-carboxylation and selective O-alkylation. This is followed by a rearrangement to yield pyridine-2-amine. The pyridine-2-amine is then reacted with ethoxy methylene malonic diethyl ester (EMME) under conventional methods, followed by cyclization under microwave irradiation conditions to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve scaling up the laboratory synthesis procedures. The use of microwave irradiation for cyclization is particularly advantageous in industrial settings due to its efficiency and ability to produce high yields .
Análisis De Reacciones Químicas
Types of Reactions
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-4-oxo-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions, such as sulfenylation and selenylation, are common and can be performed under mild conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as aryl sulfenyl chlorides and aryl selenyl chlorides are used for sulfenylation and selenylation reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-4-oxo-N-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-4-oxo-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it has been shown to inhibit certain kinases involved in cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-4-oxo-: This compound is similar in structure but lacks the N-phenyl group.
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-4-oxo-N-ethyl-: This derivative has an ethyl group instead of a phenyl group.
Uniqueness
The presence of the N-phenyl group in 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-4-oxo-N-phenyl- enhances its biological activity and specificity compared to its analogs. This structural modification allows for better interaction with molecular targets, making it a more potent compound in various applications .
Propiedades
Número CAS |
125055-65-4 |
|---|---|
Fórmula molecular |
C16H13N3O2 |
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
6-methyl-4-oxo-N-phenylpyrido[1,2-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C16H13N3O2/c1-11-6-5-9-14-17-10-13(16(21)19(11)14)15(20)18-12-7-3-2-4-8-12/h2-10H,1H3,(H,18,20) |
Clave InChI |
BECHPSJCRMKBSB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=NC=C(C(=O)N12)C(=O)NC3=CC=CC=C3 |
SMILES canónico |
CC1=CC=CC2=NC=C(C(=O)N12)C(=O)NC3=CC=CC=C3 |
| 125055-65-4 | |
Sinónimos |
2-methyl-10-oxo-N-phenyl-1,7-diazabicyclo[4.4.0]deca-2,4,6,8-tetraene- 9-carboxamide |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2,6,6-tetranitropentacyclo[5.4.1.03,10.05,9.08,11]dodecane](/img/structure/B46691.png)










